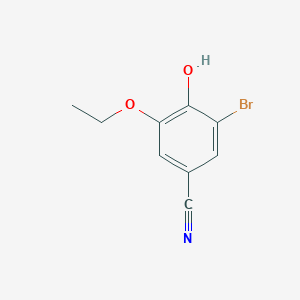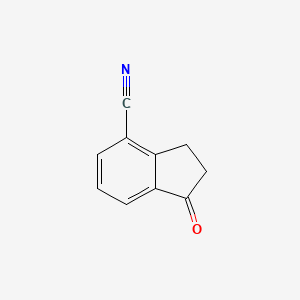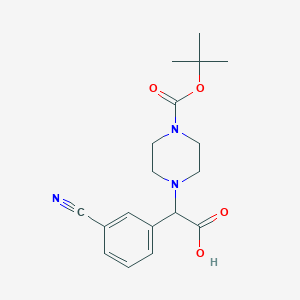
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in the pharmaceutical industry and are present in many FDA-approved drugs. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and its presence in the compound suggests that it is likely an intermediate designed for further chemical transformations .
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported through various methods. For instance, chiral amino acids have been used as starting materials to produce 3-substituted piperazine-2-acetic acid esters, which are then separated into single stereoisomers . Another approach involves the synthesis of (4-piperidinyl)-piperazine derivatives as potent inhibitors, where the Boc group has been utilized as a stable protecting group . Additionally, the synthesis of complex piperazine derivatives has been achieved by reacting chloroacetyl chloride with N-Boc piperazine, followed by deprotection steps . These methods highlight the versatility of piperazine chemistry and the importance of protecting groups like Boc in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the potential for multiple stereocenters and branched substituents. X-ray crystallography has been used to confirm the structure of related compounds, such as alpha-branched N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides . The presence of the Boc group and other substituents can significantly influence the molecular geometry and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. The Boc group, in particular, is known for its stability under acidic conditions, making it a valuable protecting group for amines during reactions that require such conditions . Deprotection of the Boc group can be achieved under specific conditions, allowing for further functionalization of the nitrogen atom . The reactivity of the piperazine ring also allows for nucleophilic additions, as demonstrated in the synthesis of alpha-branched piperazinylbenzylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives like 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid are influenced by the substituents attached to the piperazine ring. The Boc group, for example, can increase the steric bulk and affect the solubility and reactivity of the compound . The presence of a cyanophenyl group suggests potential for electronic interactions that could affect the compound's reactivity and binding properties. The specific properties of the compound would need to be determined experimentally, as they are not detailed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Formation and Transformation in Acidic Media
- Prolonged acidic treatment of certain peptides leads to the formation of aminosuccinyl peptides, which can transform into piperazine-2,5-dione derivatives in neutral media. This process is relevant in the context of Boc-protected amino acids and peptides (Schön & Kisfaludy, 2009).
Synthesis of Piperazinyl Amides
- A practical method has been developed for synthesizing piperazinyl amides of 18β-glycyrrhetinic acid, utilizing procedures involving Boc-piperazine, demonstrating the versatility of Boc-piperazine compounds in chemical synthesis (Cai et al., 2020).
Asymmetric Synthesis of Piperazinylbenzylamines
- The asymmetric synthesis of alpha-branched N-Boc-2-piperazinylbenzylamines has been achieved using organometallic reagents, highlighting the role of Boc-piperazine in the synthesis of complex organic molecules (Jiang et al., 2005).
Stability and Decomposition Studies
- Studies on the stability of substances involving Boc-piperazine derivatives under stress conditions have been conducted, offering insights into the robustness and decomposition pathways of these compounds (Gendugov et al., 2021).
Microwave-Mediated Synthesis
- Microwave-mediated synthesis techniques have been utilized to create libraries of biaryl compounds, using Boc-protected piperazinyl intermediates, demonstrating the utility of Boc-piperazine in facilitating rapid and efficient chemical synthesis (Spencer et al., 2011).
Eigenschaften
IUPAC Name |
2-(3-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-9-7-20(8-10-21)15(16(22)23)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHJMPXOXMYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376110 |
Source


|
| Record name | 2-(4-boc-piperazinyl)-2-(3-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid | |
CAS RN |
885274-33-9 |
Source


|
| Record name | α-(3-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-boc-piperazinyl)-2-(3-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

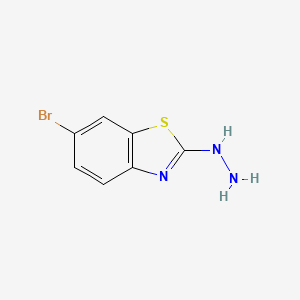

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)
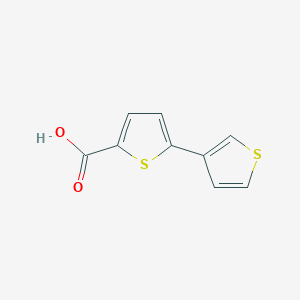
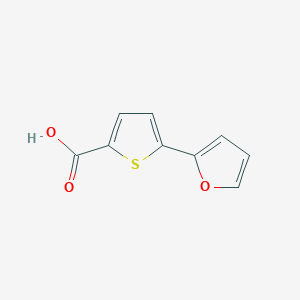
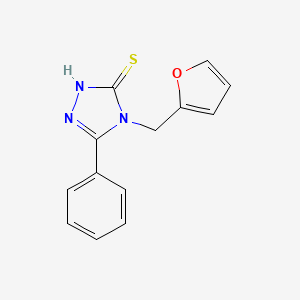
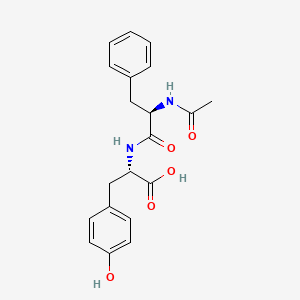

![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)
